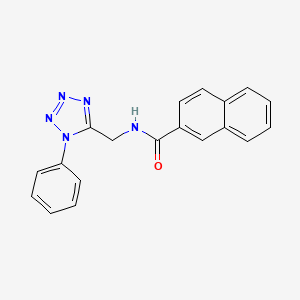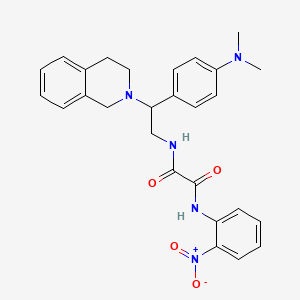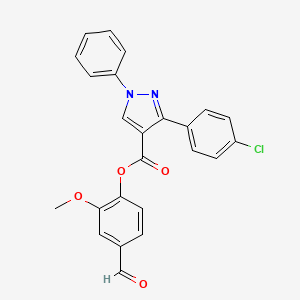
2-Chloro-6-ethoxy-3-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
In the context of similar compounds, a notable chemical reaction is the formal anti-Markovnikov alkene hydromethylation . This reaction was applied to methoxy protected (−)-Δ8-THC and cholesterol .Scientific Research Applications
Structural and Optical Properties
Research into the structural and optical properties of quinoline derivatives has provided significant insights. For instance, Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical characteristics of 4H-pyrano[3,2-c]quinoline derivatives, noting that these compounds, when formed into thin films, display notable optical properties due to their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix. These properties are crucial for applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
The same group of researchers also delved into the photovoltaic properties of similar derivatives, demonstrating their potential in organic-inorganic photodiode fabrication. Their work highlights the efficiency of these compounds in photovoltaic devices due to their rectification behavior and photoconductivity sensitivity, underscoring their significance in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Application in Organic Chemistry
On the synthetic front, Bänziger et al. (2000) presented an efficient synthesis approach for octahydrobenzo[g]quinoline derivatives, demonstrating the utility of these methods in producing pharmaceutically relevant compounds. This synthesis pathway underscores the versatility of quinoline derivatives in drug development and organic synthesis (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) explored quinoxaline derivatives as corrosion inhibitors for mild steel, demonstrating how these compounds effectively prevent corrosion, which is crucial for extending the life of metal structures and components in industrial applications (Saraswat & Yadav, 2020).
Anticancer Applications
In the pharmaceutical domain, Abad et al. (2021) synthesized and analyzed isoxazolequinoxaline derivatives for their anticancer properties, illustrating the potential of quinoline-based compounds in developing new cancer therapies. Their research highlights the intersection of organic chemistry and pharmacology, pointing to the broad applicability of these compounds in medicinal chemistry (Abad et al., 2021).
properties
IUPAC Name |
2-chloro-6-ethoxy-3-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-28-16-9-10-18-15(11-16)12-17(21(22)23-18)20-13-19(14-7-5-4-6-8-14)24-25(20)29(2,26)27/h4-12,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQZBHBGOAYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2462507.png)
![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2462510.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)



![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)
![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)


